2-Chloro-6-methylpyridine 1-oxide

描述

Introduction to 2-Chloro-6-methylpyridine 1-Oxide

This compound represents a specialized heterocyclic compound characterized by the presence of both halogen substitution and nitrogen oxidation within a pyridine ring system. This compound belongs to the broader family of pyridine nitrogen oxides, which are distinguished by their enhanced reactivity and unique electronic properties compared to their non-oxidized counterparts. The compound demonstrates significant utility in synthetic chemistry applications, where its distinctive structural features enable specific chemical transformations and serve as building blocks for more complex molecular architectures.

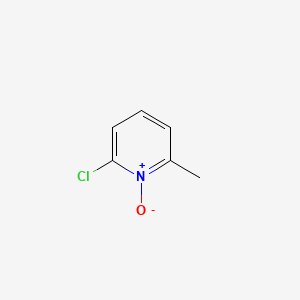

The chemical structure incorporates a chlorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, with the nitrogen atom bearing an oxide functionality. This arrangement creates a molecule with distinct electronic distribution and steric characteristics that influence its chemical behavior and potential applications. Research into pyridine nitrogen oxides has revealed their importance in various chemical processes, including nucleophilic substitution reactions and as intermediates in pharmaceutical synthesis.

Chemical Identification and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines and chemical registration standards. This compound represents a substituted pyridine nitrogen oxide with specific positional arrangements that determine its chemical and physical properties.

IUPAC Name and Structural Formula

According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is 2-chloro-6-methyl-1-oxidopyridin-1-ium. This name reflects the oxidized nitrogen center, which carries a formal positive charge balanced by the oxide anion, creating a zwitterionic structure. The alternative systematic name 2-chloro-6-methylpyridin-1-ium-1-olate also appears in chemical databases, emphasizing the charge-separated nature of the nitrogen oxide functionality.

The molecular structure can be represented by the empirical formula showing the spatial arrangement of substituents around the pyridine ring. The compound exhibits a planar aromatic system with the chlorine substituent occupying the position adjacent to the nitrogen atom, while the methyl group is positioned at the opposite end of the ring system. The nitrogen oxide functionality introduces additional electronic complexity through its dipolar character and enhanced nucleophilicity compared to unoxidized pyridine derivatives.

CAS Registry Number and Synonyms

The identification of this compound as Fampridine Impurity 76 and Fampridine Impurity 95 reflects its discovery during pharmaceutical quality control investigations, where impurity profiling and reference standard development require comprehensive characterization of related substances. This designation highlights the compound's practical importance in analytical chemistry and pharmaceutical manufacturing quality assurance.

Physicochemical Properties

The physicochemical properties of this compound reflect the combined influence of its aromatic pyridine core, halogen substitution, methyl group, and nitrogen oxide functionality. These properties determine the compound's behavior in various chemical and physical environments, influencing its stability, reactivity, and potential applications.

Boiling Point, Melting Point, and Density

The boiling point of this compound has been reported as 60-65 degrees Celsius under reduced pressure conditions of 0.07 Torr. This relatively low boiling point under vacuum conditions indicates moderate volatility and suggests that the compound can be purified through careful distillation techniques. The reduced pressure requirement for distillation reflects the compound's thermal sensitivity and the need for controlled conditions during purification processes.

Density measurements indicate a value of 1.22 ± 0.1 grams per cubic centimeter under predicted conditions. This density value falls within the expected range for chlorinated aromatic compounds and reflects the contribution of the chlorine atom to the overall molecular mass and packing efficiency. The density information proves valuable for volume-to-mass conversions and for understanding the compound's behavior in various solvent systems.

The flash point has been determined to be 148.5 ± 22.3 degrees Celsius, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air. This property is crucial for safe handling and storage procedures, particularly in industrial applications where thermal processing might be required.

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 60-65°C | 0.07 Torr |

| Density | 1.22 ± 0.1 g/cm³ | Predicted |

| Flash Point | 148.5 ± 22.3°C | Standard conditions |

| Refractive Index | 1.544 | Standard conditions |

Solubility and Partition Coefficients

The solubility characteristics of this compound reflect the compound's amphiphilic nature, combining both polar and nonpolar structural elements. The nitrogen oxide functionality introduces significant polarity to the molecule, enhancing its interaction with polar solvents, while the aromatic ring system and methyl group contribute hydrophobic character. The chlorine substituent adds both mass and electronegativity effects that influence overall solubility patterns.

Partition coefficient data provides insights into the compound's distribution behavior between aqueous and organic phases, which is crucial for understanding its bioavailability, extraction efficiency, and purification requirements. The presence of the nitrogen oxide group typically enhances water solubility compared to the parent pyridine compound, while the chlorine and methyl substituents modulate this effect through their electronic and steric influences.

The refractive index value of 1.544 provides additional information about the compound's optical properties and molecular packing characteristics. This parameter proves useful for identity confirmation and purity assessment using refractometric methods, particularly during analytical method development and quality control procedures.

Spectroscopic Characteristics (NMR, IR, MS)

Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic chemical shift patterns that reflect the electronic environment of individual atoms within the molecular structure. The aromatic protons of the pyridine ring exhibit chemical shifts influenced by both the electron-withdrawing chlorine substituent and the electron-donating nitrogen oxide group, creating a complex electronic landscape that can be analyzed through detailed spectroscopic interpretation.

The methyl group protons appear as a characteristic singlet in proton nuclear magnetic resonance spectra, with chemical shift values influenced by their proximity to the aromatic ring system and the nitrogen oxide functionality. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with individual carbon atoms showing distinct chemical shifts based on their electronic environment and connectivity patterns.

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitrogen oxide functionality typically exhibits distinct stretching vibrations that can be distinguished from other oxygen-containing groups, while the aromatic carbon-carbon stretching modes and carbon-hydrogen bending vibrations provide additional structural information. The chlorine substituent influences the overall vibrational pattern through mass effects and electronic perturbations.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that assists in structural elucidation and identity verification. The molecular ion peak at mass-to-charge ratio 143.57 corresponds to the calculated molecular weight, while fragmentation pathways reveal the preferred bond cleavage patterns under various ionization conditions. Common fragmentation includes loss of the chlorine atom, methyl group, or oxygen atom, depending on the specific mass spectrometric conditions employed.

属性

IUPAC Name |

2-chloro-6-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSSVMGPTZYYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404477 | |

| Record name | 2-chloro-6-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52313-59-4 | |

| Record name | 2-chloro-6-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-6-methylpyridine 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-6-methylpyridine using hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions: 2-Chloro-6-methylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Higher-order N-oxides.

Reduction: 2-Chloro-6-methylpyridine.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Chemistry

2-Chloro-6-methylpyridine 1-oxide serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its reactivity is influenced by the electron-withdrawing nature of the chlorine and N-oxide groups, which affects its interactions in various chemical reactions.

Biology

This compound has been investigated for its biological activities, including:

- Enzyme Inhibition : It acts as an inhibitor of methane monooxygenase, impacting methane oxidation processes. This interaction suggests potential applications in environmental microbiology and bioremediation .

- Antimicrobial Properties : Studies indicate that it can inhibit the growth of certain bacterial populations by interfering with their metabolic processes, making it a candidate for developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to modulate biological targets positions it as a promising lead compound in drug discovery efforts aimed at various diseases .

Agrochemicals

The compound is utilized in the production of agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides.

Dyes and Other Chemicals

It is also employed in synthesizing dyes and other industrial chemicals due to its stable aromatic structure and reactivity.

Case Studies

Several studies have highlighted the applications of this compound:

- Bioconversion Studies : Research involving Burkholderia sp. MAK1 demonstrated the compound's ability to facilitate hydroxylation reactions, leading to novel pyridine derivatives with enhanced biological activity .

- Enzyme Interaction Analysis : Investigations into its inhibitory effects on methane monooxygenase revealed insights into its mechanism of action and potential environmental applications .

- Pharmaceutical Development : Ongoing studies are assessing its efficacy as a lead compound in drug design targeting specific diseases linked to enzyme dysfunctions .

作用机制

The mechanism of action of 2-Chloro-6-methylpyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The chlorine atom can also undergo substitution reactions, allowing the compound to form covalent bonds with nucleophiles .

相似化合物的比较

Comparison with Similar Compounds

The reactivity and synthetic utility of pyridine 1-oxide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis based on the provided evidence and inferred structural relationships:

Substituent Effects on Reactivity

- 3-Hydroxymethylpyridine 1-oxide (1): Reacts with methyl fluorosulfonate (a strong alkylating agent) and potassium cyanide to yield 2,6-dicyano-3-methylpyridine (2) via a novel rearrangement . The hydroxymethyl group at the 3-position facilitates cyanide substitution at the 2- and 6-positions, likely due to steric and electronic directing effects. Further transformations produce fusaric acid analogs (e.g., 6-cyano-5-methylpicolinic acid), highlighting its versatility in synthesizing bioactive molecules .

- 2-Chloro-6-methylpyridine 1-oxide: The chlorine atom at the 2-position (a strong electron-withdrawing group) may enhance electrophilic character at adjacent positions, favoring nucleophilic substitution or elimination reactions. Unlike the hydroxymethyl derivative, the chlorine substituent is a better leaving group, suggesting divergent reaction pathways (e.g., dechlorination or cross-coupling reactions).

Functional Group Transformations

- 3-Hydroxymethylpyridine 1-oxide: Cyanide substitution at 2- and 6-positions proceeds via 1-alkoxypyridinium intermediates, forming stable nitrile derivatives . Acid hydrolysis of nitriles yields carboxylic acids or esters (e.g., methyl 6-cyano-5-methylpicolinate) .

This compound :

- Hypothetically, the chlorine substituent could be replaced by nucleophiles (e.g., amines, thiols) to generate 2-substituted derivatives.

- The N-oxide moiety may participate in coordination chemistry or act as a directing group for functionalization.

生物活性

2-Chloro-6-methylpyridine 1-oxide (C6H6ClNO) is a heterocyclic organic compound derived from pyridine, characterized by the presence of a chlorine atom and an N-oxide functional group. This compound has garnered attention due to its diverse biological activities, particularly its interactions with various enzymes and proteins, influencing biochemical pathways and cellular processes.

Target Interactions

This compound is known to interact with several biological targets, notably enzymes involved in oxidative processes. One significant interaction is with methane monooxygenase , where it acts as an inhibitor, thus affecting methane oxidation pathways. This compound's ability to bind to active sites of enzymes prevents normal enzymatic functions, showcasing its potential as a biochemical modulator.

Biochemical Pathways

The compound participates in multiple biochemical pathways, influencing cellular metabolism and signaling. Its inhibitory effects on methane monooxygenase and ammonia monooxygenase are critical for understanding its role in microbial ecology and potential applications in bioremediation .

Growth Inhibition

In laboratory studies, this compound has demonstrated the ability to inhibit the growth of certain bacterial populations by interfering with their metabolic processes. For instance, at higher concentrations, it significantly reduces the activity of methane-oxidizing bacteria, which could have implications for its use in controlling microbial communities in various environments .

Dose-Dependent Responses

Research indicates that the effects of this compound vary significantly with dosage. At lower doses, it exhibits minimal impact on cellular processes; however, increased concentrations lead to substantial inhibition of enzyme activity and alterations in gene expression. This dose-dependent behavior highlights the importance of careful dosage management in potential applications.

Study on Methane Oxidation

A notable study investigated the effects of this compound on the obligate methanotroph Methylosinus trichosporium OB3b. The findings revealed that this compound inhibits methane oxidation rates, suggesting its utility in studies focused on methane mitigation strategies .

Toxicity Assessments

Another area of research has focused on the toxicity of this compound towards soil microorganisms. The compound's interactions with ammonia-oxidizing microorganisms (AOM) have been highlighted as particularly relevant for assessing ecological risks associated with its use as a pesticide or biocontrol agent .

Stability Analysis

The stability of this compound under laboratory conditions has been assessed, revealing that it remains relatively stable over time. However, at elevated concentrations, degradation can occur, which may diminish its biological efficacy.

Transport Mechanisms

The transport and distribution of this compound within biological systems involve specific transporters and binding proteins that facilitate localization to target sites. Understanding these mechanisms is crucial for predicting its biological activity and potential therapeutic applications.

Summary Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits methane monooxygenase and ammonia monooxygenase |

| Cell Growth Effects | Inhibits growth of certain bacteria; dose-dependent effects observed |

| Stability | Relatively stable under standard conditions; degradation at high concentrations |

| Transport | Specific transporters facilitate localization within cells |

常见问题

Q. What are the standard synthetic routes for preparing 2-chloro-6-methylpyridine 1-oxide, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves chlorination of 6-methylpyridine followed by oxidation to form the N-oxide. Key reagents include phosphorus oxychloride (POCl₃) for chlorination and hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) for oxidation. Temperature control during chlorination (60–80°C) and stoichiometric optimization of the oxidizing agent are critical to avoid over-oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

- Example Data :

| Parameter | Value |

|---|---|

| Chlorination Reagent | POCl₃ |

| Oxidation Reagent | H₂O₂ (30%) or mCPBA |

| Typical Yield | 60–75% |

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be employed to characterize this compound?

- Methodological Answer :

- FTIR/Raman : Detect characteristic peaks for N-O stretching (~1250–1350 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹). Compare with DFT-calculated spectra for validation .

- NMR : ¹H NMR shows methyl group resonance (~2.5 ppm) and deshielded pyridine protons due to the electron-withdrawing N-oxide group. ¹³C NMR confirms the chloro-substituted carbon (~150 ppm) .

- Reference Data :

| Spectral Mode | Key Peaks |

|---|---|

| FTIR (N-O) | 1280 cm⁻¹ |

| ¹H NMR (CH₃) | δ 2.48 (s, 3H) |

Q. What are the primary safety hazards associated with handling this compound, and what precautions are recommended?

- Methodological Answer : The compound is a skin/eye irritant (Hazard Class 2) and may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from light. Monitor for peroxide formation if stored long-term, though direct evidence for this compound is limited; follow general guidelines for N-oxides (e.g., periodic testing with peroxide test strips) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The N-oxide group enhances electrophilicity at the 2- and 4-positions of the pyridine ring. Nucleophilic substitution at the chloro-substituted position (C-2) proceeds via an SNAr mechanism under basic conditions (e.g., K₂CO₃ in DMF). Computational studies (DFT) reveal reduced electron density at C-2 due to the combined effects of Cl and N-oxide groups, facilitating attack by amines or thiols .

- Example Reaction :

This compound + Piperidine → 2-Piperidino-6-methylpyridine 1-oxide (Yield: ~65%, reflux in ethanol).

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set is recommended to optimize geometry and calculate vibrational frequencies. Molecular Electrostatic Potential (MEP) maps can identify reactive sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing the N-oxide group .

Q. How can researchers assess the biological activity of this compound derivatives in cell-based assays?

- Methodological Answer :

- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HNSCC) using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

- Enzyme Inhibition : Test derivatives as kinase inhibitors (e.g., p38 MAPK) via fluorescence-based assays.

- Reference protocols from studies on structurally related N-oxides (e.g., 4-nitroquinoline 1-oxide) suggest IC₅₀ values in the micromolar range for cytotoxic derivatives .

Contradictions and Limitations in Current Evidence

- While N-oxides are generally considered peroxide-forming, no direct evidence confirms this behavior for this compound. Researchers should apply precautionary measures (e.g., storage under inert atmosphere) until stability studies are conducted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。